1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole is a complex organic compound with a unique structure that combines a benzotriazole core with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the benzenesulfonyl group and the butoxy and propan-2-yl substituents. Common reagents used in these reactions include sulfonyl chlorides, butyl alcohol, and isopropyl alcohol, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine
- 1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-triazole
Uniqueness
1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-butoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C20H25N3O3S/c1-5-6-11-26-19-12-15(4)16(14(2)3)13-20(19)27(24,25)23-18-10-8-7-9-17(18)21-22-23/h7-10,12-14H,5-6,11H2,1-4H3 |
InChI Key |
DPHJXHDVTDJJPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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